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molecular formula C9H11N3 B581474 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile CAS No. 1226776-95-9

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Cat. No. B581474
M. Wt: 161.208
InChI Key: ONYGTHTZAUUIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062046B2

Procedure details

2-methyl-2-(5-nitropyridin-2-yl)propanenitrile (15.70 mmol) was subjected to hydrogenation using Raney-Ni (0.6 g) at 40 psi for 4 h. Reaction mixture was filtered and washed with methanol. Filtrate was concentrated and purified (silica gel column, MeOH/CHCl3 as eluent) to obtain the title compound. 1H NMR (300 MHz, DMSO-d6): δ 8.11 (d, J=2.7 Hz, 1H), 7.37 (d, J=8.7 Hz, 1H), 7.03 (dd, J=2.7, 8.7 Hz, 1H), 3.36 (brs, 2H), 1.74 (s, 6H); MS m/z: 162 (M+1)+.
Quantity
15.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=1)([CH3:5])[C:3]#[N:4]>[Ni]>[NH2:12][C:9]1[CH:10]=[CH:11][C:6]([C:2]([CH3:5])([CH3:1])[C:3]#[N:4])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
15.7 mmol
Type
reactant
Smiles
CC(C#N)(C)C1=NC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified (silica gel column, MeOH/CHCl3 as eluent)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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